4-Hydroxy-5-nitropyrimidine 4-Hydroxy-5-nitropyrimidine
Brand Name: Vulcanchem
CAS No.: 219543-69-8
VCID: VC2387428
InChI: InChI=1S/C4H3N3O3/c8-4-3(7(9)10)1-5-2-6-4/h1-2H,(H,5,6,8)
SMILES: C1=C(C(=O)NC=N1)[N+](=O)[O-]
Molecular Formula: C4H3N3O3
Molecular Weight: 141.09 g/mol

4-Hydroxy-5-nitropyrimidine

CAS No.: 219543-69-8

Cat. No.: VC2387428

Molecular Formula: C4H3N3O3

Molecular Weight: 141.09 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-5-nitropyrimidine - 219543-69-8

Specification

CAS No. 219543-69-8
Molecular Formula C4H3N3O3
Molecular Weight 141.09 g/mol
IUPAC Name 5-nitro-1H-pyrimidin-6-one
Standard InChI InChI=1S/C4H3N3O3/c8-4-3(7(9)10)1-5-2-6-4/h1-2H,(H,5,6,8)
Standard InChI Key LLVGNTFQVMZZPW-UHFFFAOYSA-N
SMILES C1=C(C(=O)NC=N1)[N+](=O)[O-]
Canonical SMILES C1=C(C(=O)NC=N1)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Structure

4-Hydroxy-5-nitropyrimidine consists of a pyrimidine heterocyclic core with two key functional groups: a hydroxyl (-OH) group at position 4 and a nitro (-NO2) group at position 5. The molecular formula is C4H3N3O3, with a calculated molecular weight of 141.08 g/mol . The structure creates a distinctive electronic distribution that significantly influences the compound's chemical behavior.

The nitro group, being strongly electron-withdrawing, affects the electron density of the pyrimidine ring, typically increasing the acidity of the hydroxyl group and activating specific positions toward nucleophilic substitution. The hydroxyl group likely exists in tautomeric equilibrium with its keto form, a phenomenon common in hydroxypyrimidines that further influences reactivity patterns.

Chemical Properties

The chemical behavior of 4-Hydroxy-5-nitropyrimidine is largely determined by the electronic effects of its functional groups in conjunction with the inherent properties of the pyrimidine ring system. Several key chemical properties can be inferred:

  • The hydroxyl group at position 4 likely exhibits enhanced acidity compared to typical alcohols due to the electron-withdrawing effects of both the pyrimidine nitrogen atoms and the nitro group at position 5. This increased acidity facilitates reactions involving deprotonation and nucleophilic participation.

  • The nitro group at position 5 serves as a powerful electron-withdrawing group that activates the pyrimidine ring toward nucleophilic substitution reactions, particularly at positions ortho and para to the nitro group.

  • The compound may undergo tautomerism between the hydroxy and keto forms, which affects its reactivity profile in various chemical transformations.

  • Unlike many aromatic compounds, the pyrimidine ring with electron-withdrawing substituents is relatively resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack at specific positions.

The study of related compounds indicates that 4-Hydroxy-5-nitropyrimidine can participate in various reactions including nucleophilic substitution reactions and reduction of the nitro group .

Synthesis Methods

From Halogenated Precursors

Another potential synthetic pathway might involve the hydrolysis of suitable halogenated precursors such as 4-chloro-5-nitropyrimidine. The search results discuss the conversion of 4-chloro-6-hydroxy-5-nitropyrimidine to 4-hydroxy-6-methoxy-5-nitropyrimidine through nucleophilic attack by methoxide anion , suggesting that similar nucleophilic substitution reactions could be employed in the synthesis of 4-Hydroxy-5-nitropyrimidine.

For instance, the partial hydrolysis of 4,6-dichloro-5-nitropyrimidine with sodium carbonate has been reported to yield 4-chloro-6-hydroxy-5-nitropyrimidine . An analogous approach using appropriate precursors and hydrolysis conditions might be viable for the synthesis of 4-Hydroxy-5-nitropyrimidine.

The search results note that grinding the starting material to a fine powder and stirring the suspension in aqueous sodium carbonate at room temperature for 24 hours significantly improved the yield (from reported 56% to 61%) , suggesting that reaction surface area and thorough mixing are important considerations in these transformations.

From Methoxypyrimidine Derivatives

The anomalous reaction of 4,6-dimethoxy-5-nitropyrimidine with methylhydrazine in pyridine, yielding 4-hydrazino-6-hydroxypyrimidine , suggests that methoxypyrimidine derivatives can undergo transformations affecting the substitution pattern on the pyrimidine ring. Similar reaction conditions might potentially be modified to obtain 4-Hydroxy-5-nitropyrimidine through selective demethylation or other transformations.

The search results indicate that 4-hydroxy-6-methoxy-5-nitropyrimidine, when treated with methylhydrazine in pyridine, gave 4-hydrazino-6-hydroxypyrimidine in 87% yield, compared to 56% yield when starting with 4,6-dimethoxy-5-nitropyrimidine . This suggests that hydroxy-methoxy-nitropyrimidine derivatives might serve as valuable intermediates in synthetic pathways involving pyrimidine transformations.

Reactions and Chemical Behavior

Nucleophilic Substitution Reactions

Based on the chemistry of related pyrimidine derivatives, 4-Hydroxy-5-nitropyrimidine is expected to participate in nucleophilic substitution reactions. The pyrimidine ring, already electron-deficient due to its nitrogen atoms, becomes even more susceptible to nucleophilic attack when substituted with electron-withdrawing groups such as the nitro group at position 5.

The search results discuss the reaction of 4-hydroxy-6-methoxy-5-nitropyrimidine with methylhydrazine, which proceeds through nucleophilic attack to yield 4-hydrazino-6-hydroxypyrimidine . This suggests that 4-Hydroxy-5-nitropyrimidine might undergo similar transformations with appropriate nucleophiles, potentially leading to substitution at positions activated by the nitro group.

The hydroxyl group at position 4 can influence these reactions through resonance effects and potentially through hydrogen bonding with incoming nucleophiles, directing the regioselectivity of the substitution. Additionally, under basic conditions, the deprotonated hydroxyl group can alter the electronic distribution within the molecule, further affecting its reactivity toward nucleophiles.

Transformations of the Hydroxyl Group

The hydroxyl group in 4-Hydroxy-5-nitropyrimidine can participate in various functional group transformations:

  • O-Alkylation reactions to form ethers, similar to the conversion of 4-chloro-6-hydroxy-5-nitropyrimidine to its methoxy derivative described in the search results .

  • Potential O-acylation to form esters, which could serve as protecting groups or as intermediates for further transformations.

  • Deprotonation under basic conditions to form the corresponding alkoxide, which could participate in various nucleophilic reactions.

Transformations of the Nitro Group

The nitro group at position 5 represents a versatile functional group that can undergo various transformations:

  • Reduction to an amino group using appropriate reducing agents. The search results mention the use of Raney nickel to convert a hydrazino derivative to an amino derivative , suggesting that similar reduction methods might be applicable to the nitro group in 4-Hydroxy-5-nitropyrimidine.

  • Potential displacement by strong nucleophiles under specific conditions, as suggested by the anomalous reaction where the nitro substituent is replaced by a hydrogen atom in the reaction of 4,6-dimethoxy-5-nitropyrimidine with methylhydrazine .

  • Participation in redox reactions, where the nitro group can act as an oxidizing agent in certain contexts.

These potential transformations highlight the synthetic versatility of 4-Hydroxy-5-nitropyrimidine as a building block for more complex structures through selective modification of its functional groups.

Applications

Research and Development Uses

As a functionalized pyrimidine derivative, 4-Hydroxy-5-nitropyrimidine serves as a valuable building block in heterocyclic chemistry research. Its utility extends to:

  • Serving as a starting material for the synthesis of more complex pyrimidine derivatives with potential applications in medicinal chemistry.

  • Providing a model compound for studying the reactivity of substituted pyrimidines, contributing to fundamental understanding of heterocyclic chemistry.

  • Potentially functioning as a precursor to compounds with interesting electronic or photophysical properties due to the electron-withdrawing nitro group and the hydroxyl substituent.

The search results mention the use of related pyrimidine derivatives in various transformations and reactions , highlighting the importance of such compounds in developing new synthetic methodologies and accessing novel molecular structures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator